molecular formula C9H6BrFO3 B6210998 methyl 5-bromo-2-fluoro-4-formylbenzoate CAS No. 1699742-04-5

methyl 5-bromo-2-fluoro-4-formylbenzoate

Cat. No.: B6210998
CAS No.: 1699742-04-5
M. Wt: 261
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-fluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoro-4-formylbenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and formylation of benzoic acid derivatives. One common method involves the following steps:

    Bromination: Starting with methyl benzoate, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to replace a hydrogen atom with a fluorine atom.

    Formylation: Finally, the formyl group is introduced through a formylation reaction using reagents such as formic acid (HCOOH) and a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are common in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Products with different functional groups replacing bromine or fluorine.

    Oxidation: Methyl 5-bromo-2-fluoro-4-carboxybenzoate.

    Reduction: Methyl 5-bromo-2-fluoro-4-hydroxymethylbenzoate.

    Coupling: Biaryl compounds with various substituents.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-formylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and formyl groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Methyl 5-bromo-2-fluoro-4-formylbenzoate can be compared with similar compounds such as:

    Methyl 5-bromo-2-fluorobenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 5-fluoro-2-formylbenzoate: Lacks the bromine atom, affecting its substitution reactions.

    Methyl 2-fluoro-5-formylbenzoate: Has a different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of bromine, fluorine, and formyl groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of scientific research and industrial applications.

Properties

CAS No.

1699742-04-5

Molecular Formula

C9H6BrFO3

Molecular Weight

261

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.